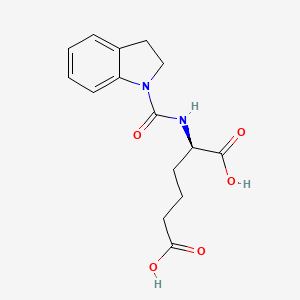![molecular formula C18H19Cl2NO2 B7354386 2-(2,6-dichlorophenyl)-N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7354386.png)
2-(2,6-dichlorophenyl)-N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dichlorophenyl)-N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]acetamide, also known as DPEAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPEAA belongs to the class of drugs known as nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used to alleviate pain and inflammation. However, DPEAA's unique structure and mechanism of action set it apart from traditional NSAIDs and make it a promising candidate for further research. In
科学研究应用
2-(2,6-dichlorophenyl)-N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
作用机制
The mechanism of action of 2-(2,6-dichlorophenyl)-N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]acetamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. By inhibiting COX-2, this compound reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound has been shown to modulate the activity of the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant activity. Additionally, this compound has been shown to have an effect on the immune system, modulating the production of cytokines and chemokines. This compound has also been shown to have an effect on the cardiovascular system, reducing blood pressure and improving endothelial function.
实验室实验的优点和局限性
2-(2,6-dichlorophenyl)-N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]acetamide has several advantages and limitations for lab experiments. One advantage is its specificity for COX-2, which reduces the risk of side effects associated with traditional NSAIDs. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other anti-inflammatory agents. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(2,6-dichlorophenyl)-N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]acetamide. One area of interest is its potential as a treatment for neuroinflammation and neurodegenerative diseases. Additionally, this compound has been shown to have an effect on the gut microbiome, suggesting a potential role in the treatment of gastrointestinal disorders. Finally, further research is needed to optimize the synthesis method and improve the solubility of this compound for in vivo applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in the fields of anti-inflammatory and analgesic medicine. Its unique structure and mechanism of action make it a promising candidate for further research, and several future directions have been identified. As research on this compound continues, it is likely that its potential applications will become clearer, and its role in the treatment of disease will become more defined.
合成方法
The synthesis of 2-(2,6-dichlorophenyl)-N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]acetamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 2,6-dichloroaniline, (R)-phenylethylamine, and ethyl chloroacetate. The reaction proceeds through a series of steps involving the formation of an intermediate product, which is then hydrolyzed to yield the final product, this compound. The synthesis method has been optimized over time, and several variations have been reported in the literature.
属性
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-13(14-6-3-2-4-7-14)21(10-11-22)18(23)12-15-16(19)8-5-9-17(15)20/h2-9,13,22H,10-12H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNNMDGBZAUHHJ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CCO)C(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(CCO)C(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7354328.png)

![(1R,2R)-2-methylsulfonyl-1-[(4-nitronaphthalen-1-yl)oxymethyl]cyclopropane-1-carbonitrile](/img/structure/B7354339.png)

![(2S,7R)-N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2,7-dimethyl-1,4-oxazepane-4-carboxamide](/img/structure/B7354348.png)
![1-Methyl-4-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7354352.png)
![(8-amino-5-thiaspiro[3.5]nonan-2-yl)-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]methanone](/img/structure/B7354354.png)
![(3S,4R)-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]-3,4-difluoropyrrolidine-1-carboxamide](/img/structure/B7354361.png)
![(2R)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7354368.png)
![2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7354387.png)
![6-[[(1R,2R)-2-methoxycyclohexyl]amino]-1-prop-2-enyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7354394.png)
![(1R,2R)-2-(4-chlorophenyl)-N-[[4-(1-methylimidazol-2-yl)-2,5-dioxoimidazolidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B7354397.png)
![(1R,2R)-2-(5-chlorothiophen-2-yl)-N-[[4-(1-methylimidazol-2-yl)-2,5-dioxoimidazolidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B7354401.png)